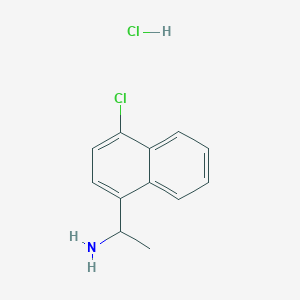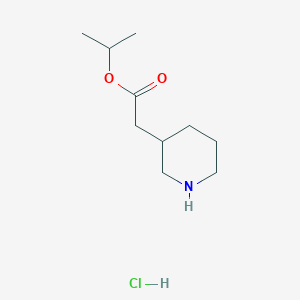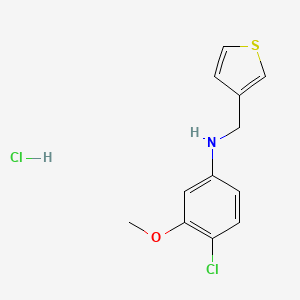
4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride
Übersicht
Beschreibung
“4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1803567-12-5 . It has a molecular weight of 290.21 and its IUPAC name is 4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClNOS.ClH/c1-15-12-6-10 (2-3-11 (12)13)14-7-9-4-5-16-8-9;/h2-6,8,14H,7H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-Chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride shows promising results as a corrosion inhibitor. In a study by (Daoud et al., 2014), it was found to be effective in inhibiting the corrosion of mild steel in acidic environments. The compound's efficiency as a corrosion inhibitor increases with concentration, adhering to the Langmuir’s isotherm, which suggests its potential utility in industrial applications.
Biological Activity
This compound has been identified as potentially biologically active. Research by (Jarak et al., 2007) explored substituted anilides of the heterocyclic series, indicating that these compounds, including ones related to 4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride, could be of interest in the development of new pharmaceuticals.
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride have been extensively studied. For example, (Osowole, 2011) demonstrated the formation of metal(II) thiophenyl Schiff base complexes with this compound, indicating its utility in forming complexes that could have applications in materials science and catalysis.
Antimicrobial Activity
Research by (Habib et al., 2013) and (Patel et al., 2013) indicates that derivatives of 4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride show significant antimicrobial activity. These studies suggest that compounds derived from this chemical could be useful in the development of new antimicrobial agents.
Cytotoxicity and Cancer Research
Another significant application area is in cytotoxicity and cancer research. Studies like those by (Pandey et al., 2019) have demonstrated that derivatives of this compound exhibit promising inhibitory activity against various human cancer cell lines, indicating potential applications in cancer therapy.
Electrochemistry
The compound's electrochemical properties have been explored in studies like that by (Geethanjali et al., 2015), which investigated fluorescence quenching in boronic acid derivatives. This research contributes to a deeper understanding of the compound's behavior in electrochemical applications.
Photochemical Applications
In photochemistry, research by (Guizzardi et al., 2000) shows the utility of 4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride derivatives in the synthesis of various heterocycles, highlighting its role in photochemical processes.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS.ClH/c1-15-12-6-10(2-3-11(12)13)14-7-9-4-5-16-8-9;/h2-6,8,14H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKRRAIFXVNNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2=CSC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)
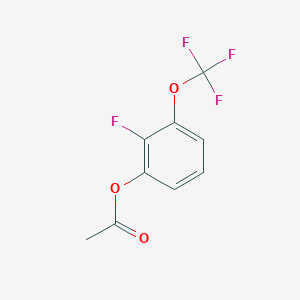

![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)
![6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1458332.png)
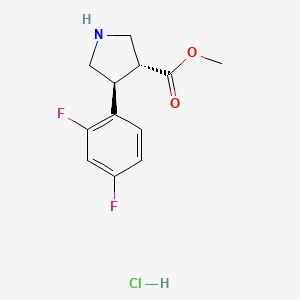
![3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1458335.png)
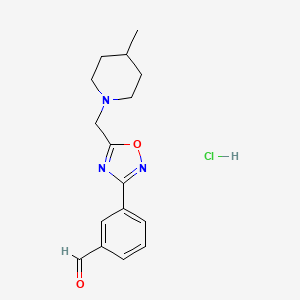
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/structure/B1458341.png)
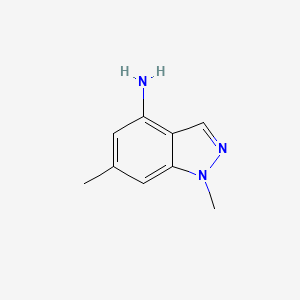
![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)
